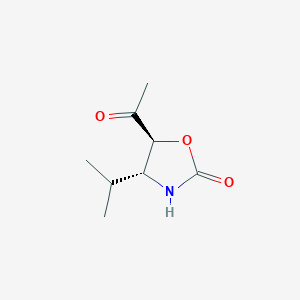
(4R,5S)-5-Acetyl-4-isopropyloxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,5S)-5-Acetyl-4-isopropyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is of significant interest in organic chemistry due to its potential applications in asymmetric synthesis and its role as a chiral auxiliary. The unique stereochemistry of this compound makes it a valuable tool in the synthesis of enantiomerically pure compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-5-Acetyl-4-isopropyloxazolidin-2-one typically involves the reaction of an appropriate chiral amine with an acetylating agent. One common method is the reaction of (4R,5S)-4-isopropyloxazolidin-2-one with acetic anhydride under basic conditions. The reaction is carried out in an inert solvent such as dichloromethane, and a base like triethylamine is used to neutralize the by-products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
(4R,5S)-5-Acetyl-4-isopropyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the acetyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with different functional groups, while reduction can produce alcohols or other reduced forms.
科学的研究の応用
(4R,5S)-5-Acetyl-4-isopropyloxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and other biological processes.
Industry: Used in the production of fine chemicals and pharmaceuticals, where chiral purity is essential.
作用機序
The mechanism by which (4R,5S)-5-Acetyl-4-isopropyloxazolidin-2-one exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by providing a chiral environment during chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
Similar Compounds
(4R,5S)-4-Isopropyloxazolidin-2-one: A precursor in the synthesis of (4R,5S)-5-Acetyl-4-isopropyloxazolidin-2-one.
(4S,5R)-5-Acetyl-4-isopropyloxazolidin-2-one: The enantiomer of the compound, with different stereochemistry.
Other Oxazolidinones: Compounds with similar structures but different substituents, used in various asymmetric synthesis applications.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which makes it particularly effective as a chiral auxiliary. Its ability to facilitate the formation of enantiomerically pure products distinguishes it from other similar compounds.
特性
分子式 |
C8H13NO3 |
|---|---|
分子量 |
171.19 g/mol |
IUPAC名 |
(4R,5S)-5-acetyl-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H13NO3/c1-4(2)6-7(5(3)10)12-8(11)9-6/h4,6-7H,1-3H3,(H,9,11)/t6-,7-/m1/s1 |
InChIキー |
DKPDKFZGXAWUAZ-RNFRBKRXSA-N |
異性体SMILES |
CC(C)[C@@H]1[C@H](OC(=O)N1)C(=O)C |
正規SMILES |
CC(C)C1C(OC(=O)N1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


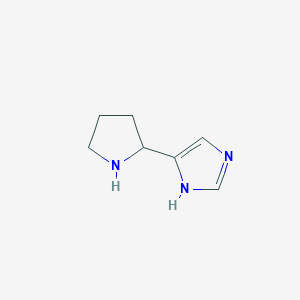
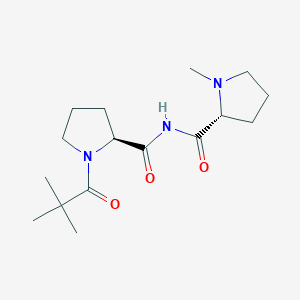



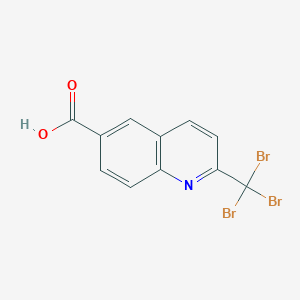
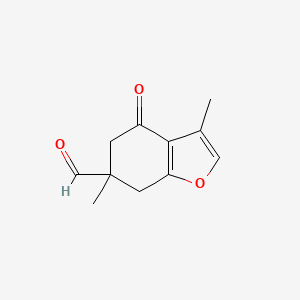
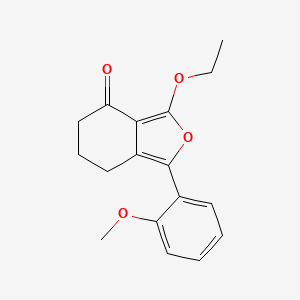
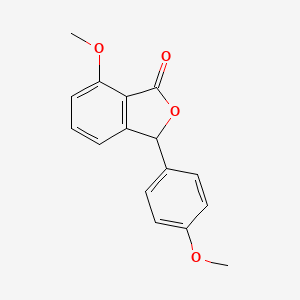
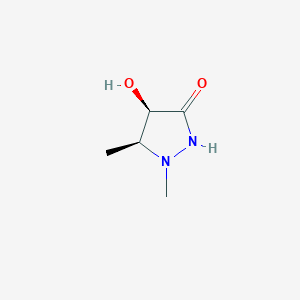
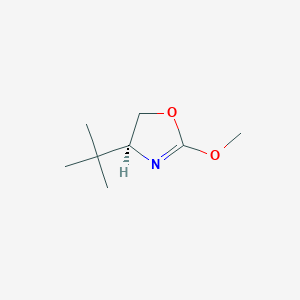
![2,6-Dimethyl-3-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12892074.png)
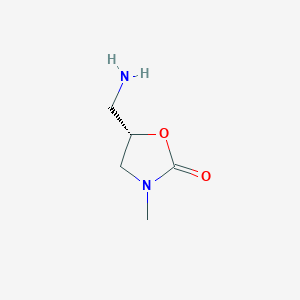
![3-[(4-Chlorophenoxy)methyl]-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B12892096.png)
